Cas no 2137636-72-5 (1H-1,2,3-Triazole, 1-(3-azetidinyl)-5-(4-methyl-2-oxazolyl)-)

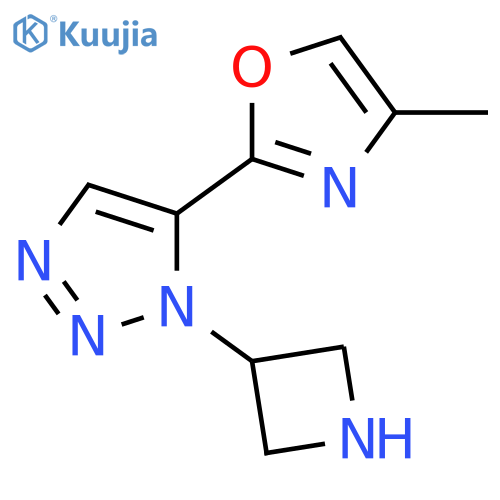

2137636-72-5 structure

商品名:1H-1,2,3-Triazole, 1-(3-azetidinyl)-5-(4-methyl-2-oxazolyl)-

CAS番号:2137636-72-5

MF:C9H11N5O

メガワット:205.216540575027

CID:5297297

1H-1,2,3-Triazole, 1-(3-azetidinyl)-5-(4-methyl-2-oxazolyl)- 化学的及び物理的性質

名前と識別子

-

- 1H-1,2,3-Triazole, 1-(3-azetidinyl)-5-(4-methyl-2-oxazolyl)-

-

- インチ: 1S/C9H11N5O/c1-6-5-15-9(12-6)8-4-11-13-14(8)7-2-10-3-7/h4-5,7,10H,2-3H2,1H3

- InChIKey: WKDSSTJKSCNTRQ-UHFFFAOYSA-N

- ほほえんだ: N1(C2CNC2)C(C2=NC(C)=CO2)=CN=N1

1H-1,2,3-Triazole, 1-(3-azetidinyl)-5-(4-methyl-2-oxazolyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-784828-0.25g |

1-(azetidin-3-yl)-5-(4-methyl-1,3-oxazol-2-yl)-1H-1,2,3-triazole |

2137636-72-5 | 95% | 0.25g |

$1249.0 | 2024-05-22 | |

| Enamine | EN300-784828-2.5g |

1-(azetidin-3-yl)-5-(4-methyl-1,3-oxazol-2-yl)-1H-1,2,3-triazole |

2137636-72-5 | 95% | 2.5g |

$2660.0 | 2024-05-22 | |

| Enamine | EN300-784828-10.0g |

1-(azetidin-3-yl)-5-(4-methyl-1,3-oxazol-2-yl)-1H-1,2,3-triazole |

2137636-72-5 | 95% | 10.0g |

$5837.0 | 2024-05-22 | |

| Enamine | EN300-784828-0.1g |

1-(azetidin-3-yl)-5-(4-methyl-1,3-oxazol-2-yl)-1H-1,2,3-triazole |

2137636-72-5 | 95% | 0.1g |

$1195.0 | 2024-05-22 | |

| Enamine | EN300-784828-0.5g |

1-(azetidin-3-yl)-5-(4-methyl-1,3-oxazol-2-yl)-1H-1,2,3-triazole |

2137636-72-5 | 95% | 0.5g |

$1302.0 | 2024-05-22 | |

| Enamine | EN300-784828-5.0g |

1-(azetidin-3-yl)-5-(4-methyl-1,3-oxazol-2-yl)-1H-1,2,3-triazole |

2137636-72-5 | 95% | 5.0g |

$3935.0 | 2024-05-22 | |

| Enamine | EN300-784828-0.05g |

1-(azetidin-3-yl)-5-(4-methyl-1,3-oxazol-2-yl)-1H-1,2,3-triazole |

2137636-72-5 | 95% | 0.05g |

$1140.0 | 2024-05-22 | |

| Enamine | EN300-784828-1.0g |

1-(azetidin-3-yl)-5-(4-methyl-1,3-oxazol-2-yl)-1H-1,2,3-triazole |

2137636-72-5 | 95% | 1.0g |

$1357.0 | 2024-05-22 |

1H-1,2,3-Triazole, 1-(3-azetidinyl)-5-(4-methyl-2-oxazolyl)- 関連文献

-

Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

-

Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884

-

Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861

2137636-72-5 (1H-1,2,3-Triazole, 1-(3-azetidinyl)-5-(4-methyl-2-oxazolyl)-) 関連製品

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 42464-96-0(NNMTi)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量